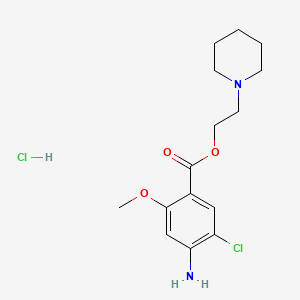
2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML 10302 hydrochloride is a potent and selective agonist of the 5-hydroxytryptamine 4 receptor (5-HT4 receptor). It has an effective concentration (EC50) of 4 nanomolar and displays more than 680-fold selectivity over the 5-hydroxytryptamine 3 receptor (5-HT3 receptor) . This compound is primarily used in scientific research to study its effects on the 5-HT4 receptor, which is involved in various physiological processes, including gastrointestinal motility and cognitive functions .
Mechanism of Action
Target of Action
ML 10302 Hydrochloride is a potent and selective agonist for the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
ML 10302 Hydrochloride interacts with its target, the 5-HT4 receptor, by binding to it with a Ki of 1.07 nM . This interaction stimulates the receptor, leading to a series of downstream effects. It displays more than 680-fold selectivity over the 5-HT3 receptor .
Biochemical Pathways
The activation of the 5-HT4 receptor by ML 10302 Hydrochloride stimulates gut motility through cholinergic pathways . This leads to significant prokinesia both in the small bowel and colon .
Pharmacokinetics
It’s known that the compound can be administered via subcutaneous injection .
Result of Action
In vivo studies have shown that ML 10302 Hydrochloride induces the production of the soluble form of amyloid precursor protein (sAPPα) in the cortex of mice . This increase in sAPPα levels could potentially have implications in the research of neurology diseases, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
ML 10302 Hydrochloride interacts with the 5-HT4 receptor, a subtype of the serotonin receptor . It acts as an agonist, meaning it binds to this receptor and activates it . The nature of this interaction is characterized by high affinity and selectivity .
Cellular Effects
ML 10302 Hydrochloride influences cell function by activating the 5-HT4 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease .
Molecular Mechanism
The mechanism of action of ML 10302 Hydrochloride involves binding to the 5-HT4 receptor . This binding activates the receptor, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of ML 10302 Hydrochloride can change over time in laboratory settings . For example, it has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of ML 10302 Hydrochloride can vary with different dosages in animal models . For example, it has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease at a dosage of 20 mg/kg .
Metabolic Pathways
Its primary action is as an agonist of the 5-HT4 receptor .
Transport and Distribution
Its primary action is as an agonist of the 5-HT4 receptor .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML 10302 hydrochloride typically involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 1-(2-chloroethyl)piperidine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of ML 10302 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the final product. The compound is usually produced in a controlled environment to prevent contamination and ensure safety .
Chemical Reactions Analysis
Types of Reactions: ML 10302 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and methoxy groups on the benzene ring .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation and Reduction Reactions: While less common, ML 10302 hydrochloride can undergo oxidation and reduction reactions under specific conditions, typically involving strong oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of ML 10302 hydrochloride .
Scientific Research Applications
ML 10302 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the binding affinity and selectivity of 5-HT4 receptor agonists.
Biology: Researchers use it to investigate the role of the 5-HT4 receptor in physiological processes such as gastrointestinal motility and cognitive functions.
Medicine: ML 10302 hydrochloride is studied for its potential therapeutic effects in conditions like Alzheimer’s disease, where it has been shown to increase levels of the soluble form of amyloid precursor protein in the cortex
Industry: The compound is used in the development of new drugs targeting the 5-HT4 receptor.
Comparison with Similar Compounds
ML 10302: The non-hydrochloride form of ML 10302 hydrochloride, which also acts as a 5-HT4 receptor agonist.
Other 5-HT4 Receptor Agonists: Compounds such as cisapride and tegaserod, which also target the 5-HT4 receptor but may have different selectivity and efficacy profiles.
Uniqueness: ML 10302 hydrochloride is unique due to its high selectivity for the 5-HT4 receptor and its potent agonistic activity. This makes it a valuable tool in research focused on the 5-HT4 receptor and its associated physiological and pathological processes .
Properties
IUPAC Name |
2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLRTSYSGOFQCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719340 |
Source


|
| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186826-17-5 |
Source


|
| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

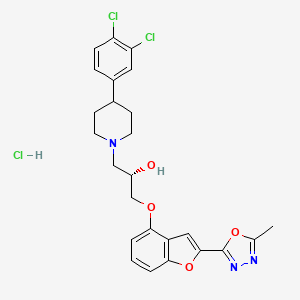
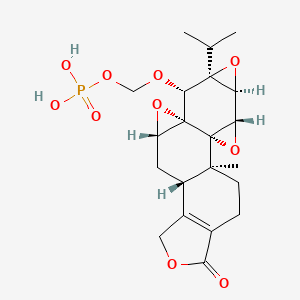
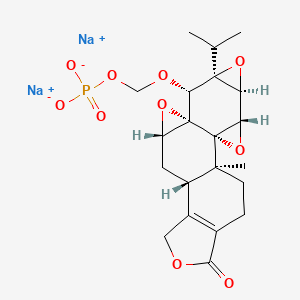
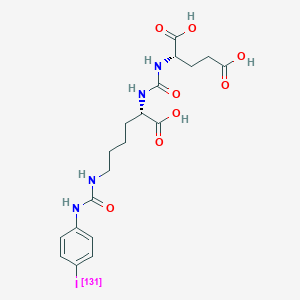

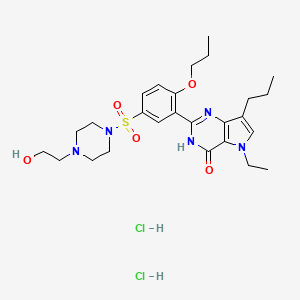
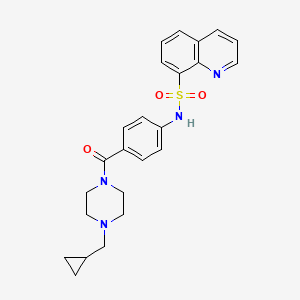
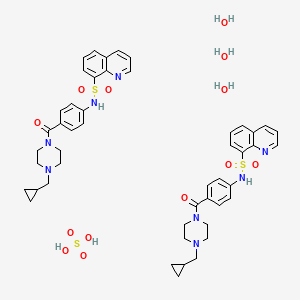
![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)
